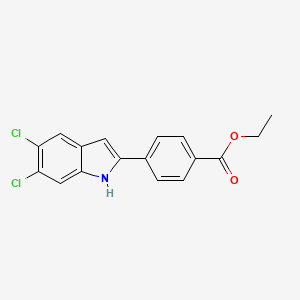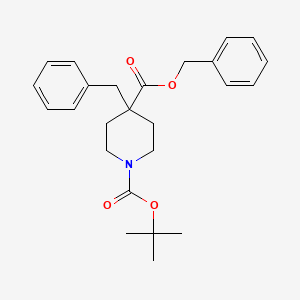
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Benzylation: The protected piperidine is then benzylated at the 4-position using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The benzylated piperidine is further reacted with carbon dioxide or a suitable carboxylating agent to introduce carboxylate groups at the 1 and 4 positions.
Deprotection: The final step involves the removal of the tert-butyl protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of new benzyl or tert-butyl derivatives.
Aplicaciones Científicas De Investigación
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate: Similar structure with an ethyl group instead of a benzyl group.
tert-butyl 4-anilinopiperidine-1-carboxylate: Similar piperidine core with different substituents.
Uniqueness
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and potential applications. Its specific combination of functional groups makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C25H31NO4 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C25H31NO4/c1-24(2,3)30-23(28)26-16-14-25(15-17-26,18-20-10-6-4-7-11-20)22(27)29-19-21-12-8-5-9-13-21/h4-13H,14-19H2,1-3H3 |
Clave InChI |
XUVXAOHLQNEZNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
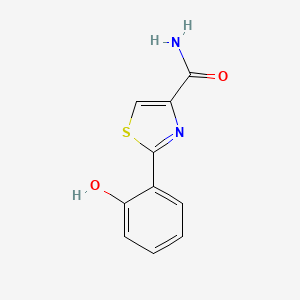
![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
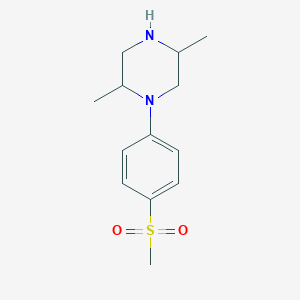
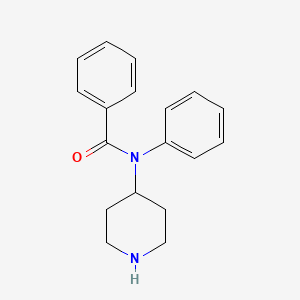
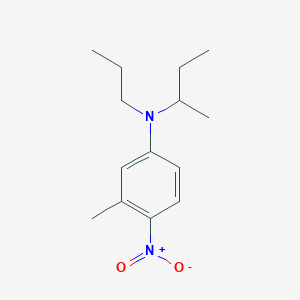

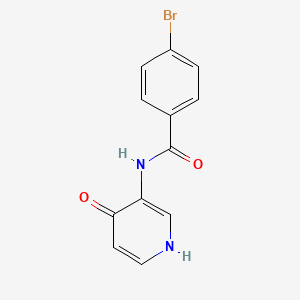
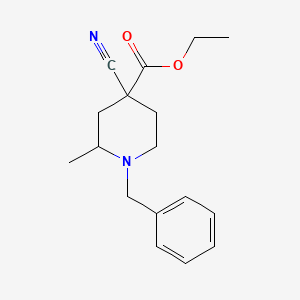
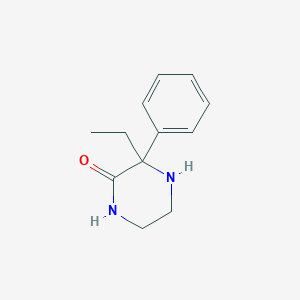


![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
